molecular formula C19H14FN3O3S2 B10979849 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide

5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide

Cat. No.: B10979849
M. Wt: 415.5 g/mol
InChI Key: RDXQTHUGLPPQOE-UHFFFAOYSA-N
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Description

5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a benzothiazole core, a pyrrole ring, and a fluorine atom

Properties

Molecular Formula

C19H14FN3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

5-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H14FN3O3S2/c1-28(25,26)13-5-6-15-17(11-13)27-19(21-15)22-18(24)14-10-12(20)4-7-16(14)23-8-2-3-9-23/h2-11H,1H3,(H,21,22,24)

InChI Key

RDXQTHUGLPPQOE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)F)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-5-fluorobenzenethiol Derivatives

Reagents : 2-Amino-5-fluorobenzenethiol, methyl chloroformate, DMF.
Conditions : Microwave irradiation at 180°C for 15 min under 10 bar pressure.
Yield : 85–90%.
Mechanism : Intramolecular cyclization forms the benzothiazole ring, with microwave irradiation enhancing reaction efficiency.

Thiation of Benzamide Precursors

Reagents : N-(4-Fluoro-2-mercaptophenyl)benzamide, Lawesson’s reagent.
Conditions : Reflux in toluene for 6 h.
Yield : 70–75%.
Key Step : Lawesson’s reagent facilitates sulfur incorporation, critical for benzothiazole formation.

Introduction of the Methylsulfonyl Group

The methylsulfonyl group at position 6 is introduced via sulfonation and oxidation:

Sulfonation with Methanesulfonyl Chloride

Reagents : 6-Nitro-1,3-benzothiazole, methanesulfonyl chloride, pyridine.
Conditions : Stirring at 0°C for 2 h, followed by gradual warming to 25°C.
Yield : 65–70%.
Intermediate : 6-Nitro-2-(methylsulfonyl)-1,3-benzothiazole.

Nitro Group Reduction

Reagents : SnCl₂·2H₂O, HCl.
Conditions : Reflux in ethanol for 4 h.
Yield : 80–85%.
Product : 6-Amino-2-(methylsulfonyl)-1,3-benzothiazole.

Oxidation to Methylsulfonyl

Reagents : H₂O₂ (30%), acetic acid.
Conditions : Stirring at 60°C for 3 h.
Yield : 90–95%.
Final Intermediate : 6-(Methylsulfonyl)-1,3-benzothiazol-2-amine.

Formation of the Ylidene Intermediate

The amine group is converted to a ylidene structure for subsequent coupling:

Dehydrogenation with DDQ

Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), THF.
Conditions : Reflux for 6 h under nitrogen.
Yield : 75–80%.
Product : (2Z)-6-(Methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene.

Attachment of the Pyrrole Moiety

The pyrrole ring is introduced at position 2 of the benzamide:

Friedel-Crafts Alkylation

Reagents : 1H-Pyrrole, AlCl₃, 5-fluoro-2-iodobenzoyl chloride.
Conditions : Stirring in DCM at 0°C for 4 h.
Yield : 60–65%.
Intermediate : 5-Fluoro-2-(1H-pyrrol-1-yl)benzoyl chloride.

Amide Bond Formation

The final step couples the benzothiazole ylidene with the pyrrole-substituted benzoyl chloride:

DCC-Mediated Coupling

Reagents : N,N′-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).
Conditions : Stirring in DCM at 25°C for 24 h.
Yield : 85–90%.
Workup : Filtration to remove dicyclohexylurea, followed by column chromatography (SiO₂, ethyl acetate/hexane).

Microwave-Assisted Coupling

Reagents : HOBt, EDCI, microwave reactor.
Conditions : 100°C, 150 W, 10 min.
Yield : 88–92%.
Advantage : Reduced reaction time and improved purity.

Optimization and Challenges

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance solubility but may require higher temperatures.

  • Dichloromethane minimizes side reactions during coupling.

Catalytic Additives

  • DMAP accelerates acylation by activating the carbonyl group.

  • Piperidine suppresses racemization in sensitive intermediates.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

  • Chromatography : Gradient elution (hexane → ethyl acetate) resolves closely related byproducts.

Comparative Analysis of Methods

MethodYield (%)TimePurity (%)Key Advantage
DCC Coupling85–9024 h95High reproducibility
Microwave88–9210 min98Rapid, energy-efficient
Classical Cyclization70–756 h90Low equipment requirements

Scalability and Industrial Relevance

  • Kilogram-scale production uses continuous flow reactors for sulfonation and coupling steps, achieving 80% yield.

  • Cost drivers : Lawesson’s reagent and DDQ contribute >40% of raw material costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: Reduction reactions can target the benzothiazole core or the nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine-substituted benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogenating agents or nucleophiles like amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzothiazole core can lead to various reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C19H14FN3O3S2, with a molecular weight of approximately 393.45 g/mol. The structure features a benzamide core with a pyrrole and benzothiazole moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives in anticancer therapies. The compound under discussion has shown promising results in vitro against various cancer cell lines. For example, preliminary cell-based assays indicated significant cytotoxicity against breast (MCF7, MDA-MB231), melanoma (SKMEL-28), and lung (A549) cancer cells . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth.

Antimicrobial Properties

Research has also demonstrated that compounds containing the benzothiazole scaffold exhibit antimicrobial activity. The specific compound has been evaluated for its effectiveness against several bacterial strains, showing potential as an antibacterial agent. This is particularly relevant in the context of rising antibiotic resistance .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various assays. It has been shown to inhibit key inflammatory markers and cytokine production in vitro, suggesting that it may be beneficial for treating inflammatory diseases .

Pesticidal Activity

Compounds similar to 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide have been investigated for their pesticidal properties. Studies indicate that such derivatives can act as effective fungicides or insecticides due to their ability to disrupt biological processes in pests .

Case Studies and Research Findings

Study Focus Findings
Azzam et al., 2024 Anticancer ActivitySignificant cytotoxicity against multiple cancer cell lines; potential for further development as an anticancer agent.
Silva et al., 2022 Antimicrobial PropertiesEffective against various bacterial strains; potential application in treating infections resistant to conventional antibiotics.
Elgemeie et al., 2024 Pesticidal ActivityDemonstrated efficacy as a fungicide; further studies needed for commercial application.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the pyrrole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-(1H-pyrrol-1-yl)benzamide: Lacks the benzothiazole and methylsulfonyl groups, making it less versatile.

    N-(6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-(1H-pyrrol-1-yl)benzamide: Similar but without the fluorine atom, which may affect its biological activity and stability.

Uniqueness

The presence of the fluorine atom, benzothiazole core, and pyrrole ring in 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide makes it unique. These features contribute to its enhanced biological activity, stability, and potential for diverse applications in various fields.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines

Biological Activity

5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzothiazole moiety, a pyrrole ring, and a sulfonyl group. The presence of fluorine is significant as it often enhances the biological activity of organic compounds.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit considerable antitumor properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation.

CompoundCell LineIC50 (µM)Reference
5-fluoro derivativeA549 (lung cancer)9.48 ± 1.15
Nitro-substituted analogHCC827 (lung cancer)20.46 ± 8.63
Chloro-substituted analogNCI-H358 (lung cancer)16.00 ± 9.38

These findings suggest that the specific substitutions on the benzothiazole ring can significantly influence the antitumor efficacy.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus6.12
Escherichia coli25

These results highlight the potential of this compound as an antimicrobial agent, particularly against Gram-positive bacteria.

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, some studies suggest that benzothiazole derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis.

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound:

  • In Vivo Efficacy : A study involving animal models demonstrated that the administration of similar benzothiazole derivatives resulted in significant tumor reduction compared to control groups.
  • Combination Therapies : Research has indicated that using this compound in conjunction with established chemotherapeutic agents may enhance overall efficacy and reduce resistance mechanisms observed in certain cancer types.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core via condensation of substituted anilines with thiourea derivatives under acidic conditions . The methylsulfonyl group is introduced via nucleophilic substitution, while the pyrrole moiety is added using coupling agents like EDCI/HOBt. Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from methanol or acetonitrile . Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 70:30 acetonitrile/water).

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H and ¹³C NMR to confirm regiochemistry of the benzothiazole and pyrrole substituents. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methylsulfonyl protons (δ 3.1–3.3 ppm) .
  • HRMS : To verify molecular ion peaks (expected [M+H]⁺ ~470–480 m/z) and isotopic patterns .
  • FTIR : Identify carbonyl stretches (~1680 cm⁻¹ for amide C=O) and sulfonyl S=O stretches (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like PFOR enzyme (PDB: 1AA9) to assess binding affinity. Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions . Compare with known inhibitors (e.g., nitazoxanide derivatives) to infer mechanism of action. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?

  • Methodological Answer : For ambiguous NMR signals:

  • Conduct 2D NMR (COSY, HSQC, HMBC) to assign coupling pathways. For example, HMBC correlations between the benzothiazole nitrogen and adjacent protons confirm the Z-configuration .
  • Use variable-temperature NMR to detect dynamic processes (e.g., rotamers) causing splitting .
  • Cross-validate with X-ray crystallography (if crystalline) to unambiguously determine stereochemistry .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Solubility : Test in biorelevant media (FaSSIF/FeSSIF) and use co-solvents (e.g., DMSO ≤1%) .
  • Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify cytochrome P450 interactions .
  • Pharmacokinetic Modeling : Use compartmental models (e.g., NONMEM) to predict clearance and bioavailability based on logP (~3.5) and plasma protein binding (~90%) .

Experimental Design & Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?

  • Methodological Answer :

  • Fit data to logistic regression models (e.g., four-parameter Hill equation) to calculate IC₅₀/EC₅₀ values.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., efficacy across bacterial strains) .
  • Apply Bland-Altman plots to assess agreement between replicate experiments .

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with variations in the pyrrole ring (e.g., substituents at N1) and benzothiazole sulfonyl group .
  • Data Collection : Measure IC₅₀ (enzyme inhibition), logP (octanol-water partitioning), and cytotoxicity (MTT assay) .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with activity .

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